N-(4-fluorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
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Overview
Description
N-(4-fluorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Functionalization: The quinoline core is then functionalized with the 4-fluorophenyl and 4-methoxyphenyl groups through electrophilic aromatic substitution reactions.
Acetylation: Finally, the acetamide group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-fluorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a therapeutic agent. The quinoline core is known for its antimicrobial and anticancer properties, making this compound a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential to treat various diseases. Its ability to interact with biological targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The fluorophenyl and methoxyphenyl groups enhance its binding affinity to biological targets, while the sulfonyl group increases its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorophenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide: Similar structure but lacks the methyl group on the quinoline core.
N-(4-chlorophenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide: Similar structure but with a chlorine atom instead of a fluorine atom.
N-(4-fluorophenyl)-2-[3-(4-hydroxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
N-(4-fluorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the fluorophenyl group enhances its lipophilicity and binding affinity, while the methoxyphenyl and sulfonyl groups improve its solubility and stability. The methyl group on the quinoline core further differentiates it from similar compounds, potentially altering its biological activity and making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O5S/c1-16-3-12-22-21(13-16)25(30)23(34(31,32)20-10-8-19(33-2)9-11-20)14-28(22)15-24(29)27-18-6-4-17(26)5-7-18/h3-14H,15H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDRSDCWUICDBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)CC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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